

# Azido-PEG3-S-PEG4-t-butyl ester CAS number and supplier information.

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Compound of Interest		
Compound Name:	Azido-PEG3-S-PEG4-t-butyl ester	
Cat. No.:	B8106164	Get Quote

## A Comprehensive Technical Guide to Azido-PEG3-S-PEG4-t-butyl ester

This guide provides an in-depth overview of **Azido-PEG3-S-PEG4-t-butyl ester**, a bifunctional linker critical in the fields of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.

## **Core Compound Information**

**Azido-PEG3-S-PEG4-t-butyl ester** is a heterobifunctional linker molecule featuring a polyethylene glycol (PEG) spacer. This linker is equipped with an azide group at one terminus and a t-butyl protected carboxylic acid at the other, making it a versatile tool for bioconjugation.

Identifier	Value
IUPAC Name	tert-butyl 2-(2-(2-(2-(2-(3-azidopropoxy)ethoxy)ethoxy)ethoxy)ethyl)thio)ethoxy)et hoxy)acetate
CAS Number	2055041-19-3[1][2]
Molecular Formula	C23H45N3O9S
Molecular Weight	539.69 g/mol



## **Key Chemical Features and Applications**

This linker's design incorporates several key features that enhance its utility in bioconjugation and drug development:

- Azide Group: The terminal azide (N₃) group is a key functional handle for "click chemistry." It
  readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strainpromoted azide-alkyne cycloaddition (SPAAC) reactions.[3] This allows for the efficient and
  specific conjugation to molecules containing alkyne or strained cyclooctyne groups, such as
  DBCO or BCN.[3]
- t-Butyl Ester Group: The carboxylic acid is protected as a t-butyl ester. This protecting group is stable under many standard reaction conditions but can be removed under mild acidic conditions to reveal the carboxylic acid. This feature prevents unwanted side reactions and self-polymerization during synthesis.[1][4]
- PEG Spacer: The polyethylene glycol chain, consisting of a PEG3 and a PEG4 unit connected by a thioether linkage, acts as a hydrophilic spacer. This PEG linker increases the aqueous solubility of the resulting conjugate, which is often a critical property for biological applications.[1][4]
- PROTAC Synthesis: This molecule is primarily used as a PEG-based linker in the synthesis of PROTACs.[3][5] PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[3] The linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.

### **Commercial Availability**

A number of chemical suppliers offer **Azido-PEG3-S-PEG4-t-butyl ester** for research and development purposes.



Supplier	Product Number	Purity	Notes
BroadPharm	BP-22742	≥95%	Offers various PEG linkers for bioconjugation.
MedChemExpress	HY-140592	>98%	Marketed as a PROTAC linker.
Combi-Blocks	QW-7498	95%	Listed among their PEG linker catalog.[2]
AxisPharm	AP12106	≥95%	Part of their ADC and PROTAC linker portfolio.[6]
Biorbyt	orb1459639	-	Described as a PEG- based PROTAC linker. [5]
CD Bioparticles	CDPEG0367	-	Provided for drug delivery applications. [7]

## **Experimental Protocols and Methodologies**

The following protocols are representative of how **Azido-PEG3-S-PEG4-t-butyl ester** is utilized in a typical workflow for creating bioconjugates, such as an antibody-drug conjugate (ADC) or a component of a PROTAC. The workflow involves two main stages: deprotection and conjugation of the first ligand, followed by click chemistry to attach the second ligand.

## **Protocol 1: Deprotection and Amide Coupling**

This protocol describes the removal of the t-butyl protecting group and subsequent coupling of the revealed carboxylic acid to a primary amine-containing molecule (e.g., a warhead for a PROTAC or a small molecule drug).

### Materials:

Azido-PEG3-S-PEG4-t-butyl ester



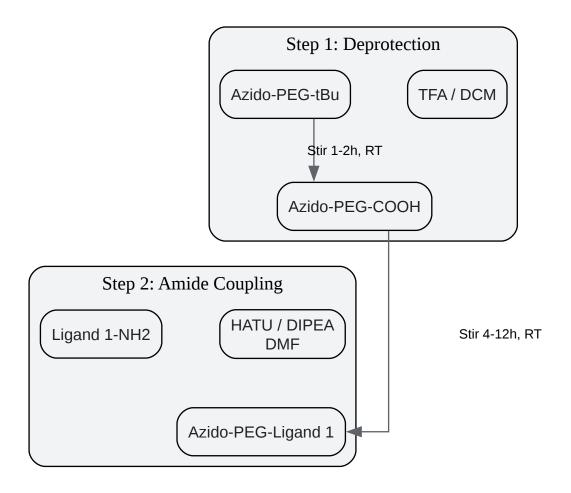
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Amine-containing molecule (Ligand 1-NH<sub>2</sub>)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous Dimethylformamide (DMF)
- Reverse-phase HPLC system

### Procedure:

- · Deprotection of t-Butyl Ester:
  - Dissolve Azido-PEG3-S-PEG4-t-butyl ester in a solution of 50% TFA in DCM.
  - Stir the reaction mixture at room temperature for 1-2 hours.
  - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
  - Remove the solvent and excess TFA under reduced pressure to yield the deprotected Azido-PEG3-S-PEG4-acid.
- Amide Coupling Reaction:
  - Dissolve the deprotected linker and the amine-containing molecule (Ligand 1-NH<sub>2</sub>) in anhydrous DMF. A slight molar excess of the ligand (1.1 to 1.5 equivalents) may be used.
  - Add HATU (1.5 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
  - Stir the reaction at room temperature for 4-12 hours.
  - Monitor the formation of the product, Azido-PEG3-S-PEG4-Ligand 1, by LC-MS.



Upon completion, purify the product using reverse-phase HPLC.



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Workflow for linker deprotection and amide coupling.

## Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of the azide-functionalized intermediate (from Protocol 1) to a molecule containing a strained alkyne, such as DBCO. This copper-free click chemistry reaction is bioorthogonal and widely used for conjugating molecules to sensitive biological samples like antibodies or proteins.

### Materials:

Azido-PEG3-S-PEG4-Ligand 1 (from Protocol 1)



- DBCO-functionalized molecule (e.g., DBCO-Ligand 2 or a DBCO-modified antibody)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Size-Exclusion Chromatography (SEC) or desalting columns

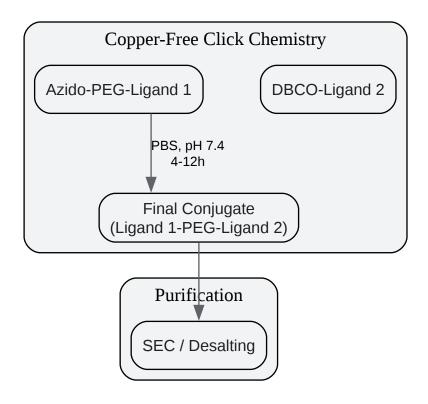
### Procedure:

- Reagent Preparation:
  - Dissolve the Azido-PEG3-S-PEG4-Ligand 1 in DMSO to create a concentrated stock solution (e.g., 10 mM).
  - If using a protein/antibody, ensure it is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
- SPAAC Conjugation Reaction:
  - Add a 5- to 20-fold molar excess of the Azido-PEG-Ligand 1 solution to the solution of the DBCO-functionalized molecule.
  - Ensure the final concentration of DMSO in the reaction mixture is below 10% to maintain protein stability.
  - Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

### Purification:

- Remove the excess, unreacted azide-linker conjugate using a desalting column (for proteins/antibodies) or by SEC.
- Characterize the final conjugate (Ligand 2-DBCO-PEG-Ligand 1) to determine the degree of labeling or conjugation ratio.





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Workflow for SPAAC conjugation and purification.

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